![molecular formula C7H10N2O2 B1506560 (R)-2-Amino-3-(1H-pyrrol-2-yl)propanoic acid CAS No. 1270188-90-3](/img/structure/B1506560.png)
(R)-2-Amino-3-(1H-pyrrol-2-yl)propanoic acid
Description
“®-2-Amino-3-(1H-pyrrol-2-yl)propanoic acid” is a compound that contains a pyrrole ring. Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH . It is a colorless volatile liquid that darkens readily upon exposure to air . Compounds such as “®-2-Amino-3-(1H-pyrrol-2-yl)propanoic acid” are not naturally occurring metabolites and are only found in individuals exposed to these compounds or their derivatives .
Synthesis Analysis
The synthesis of pyrrole derivatives has been a subject of interest in organic chemistry. One approach involves the use of pinacol boronic esters, which are valuable building blocks in organic synthesis . Protodeboronation of these esters has been reported, which could potentially be applied in the synthesis of "®-2-Amino-3-(1H-pyrrol-2-yl)propanoic acid" .Molecular Structure Analysis
The molecular structure of “®-2-Amino-3-(1H-pyrrol-2-yl)propanoic acid” includes a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The compound also contains an amino group and a carboxylic acid group .Chemical Reactions Analysis
The chemical reactions involving “®-2-Amino-3-(1H-pyrrol-2-yl)propanoic acid” could potentially involve the amino and carboxylic acid functional groups. These groups are reactive and can participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “®-2-Amino-3-(1H-pyrrol-2-yl)propanoic acid” would be influenced by its functional groups. For instance, the presence of the carboxylic acid group would make the compound acidic .Future Directions
The future directions for research on “®-2-Amino-3-(1H-pyrrol-2-yl)propanoic acid” could include further investigation into its biological activity and potential applications. For instance, it has been suggested that this compound could be used as a novel inhibitor for decreasing the urease activity of ruminal microbiota .
properties
IUPAC Name |
(2R)-2-amino-3-(1H-pyrrol-2-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c8-6(7(10)11)4-5-2-1-3-9-5/h1-3,6,9H,4,8H2,(H,10,11)/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REBWUCRWJNKVLL-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CNC(=C1)C[C@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70717274 | |
Record name | 3-(1H-Pyrrol-2-yl)-D-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70717274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Amino-3-(1H-pyrrol-2-yl)propanoic acid | |
CAS RN |
1270188-90-3 | |
Record name | 3-(1H-Pyrrol-2-yl)-D-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70717274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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